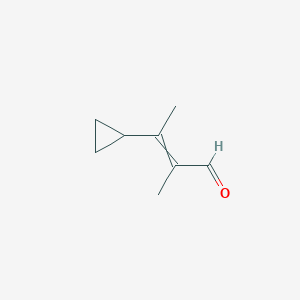
3-Cyclopropyl-2-methylbut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-methylbut-2-enal is an organic compound characterized by a cyclopropyl group attached to a butenal structure. This compound is part of the aldehyde family, which is known for its reactivity and versatility in organic synthesis. The presence of both a cyclopropyl group and an unsaturated aldehyde moiety makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylbut-2-enal typically involves the formation of the cyclopropyl group followed by the introduction of the aldehyde functionality. One common method is the cyclopropanation of an appropriate alkene precursor using reagents like diazomethane or Simmons-Smith reagent. The resulting cyclopropyl compound is then subjected to oxidation or other functional group transformations to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by controlled oxidation processes. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-2-methylbut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: 3-Cyclopropyl-2-methylbutanoic acid
Reduction: 3-Cyclopropyl-2-methylbut-2-enol
Substitution: Various substituted cyclopropyl derivatives
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-methylbut-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-methylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
3-Methylbut-2-enal: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetaldehyde: Contains a cyclopropyl group but has a different aldehyde structure.
2-Methyl-2-butenal: Similar unsaturated aldehyde but with different substituents.
Uniqueness: 3-Cyclopropyl-2-methylbut-2-enal is unique due to the presence of both a cyclopropyl group and an unsaturated aldehyde moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60788-22-9 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-cyclopropyl-2-methylbut-2-enal |
InChI |
InChI=1S/C8H12O/c1-6(5-9)7(2)8-3-4-8/h5,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BQGRTPMHZOKLOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
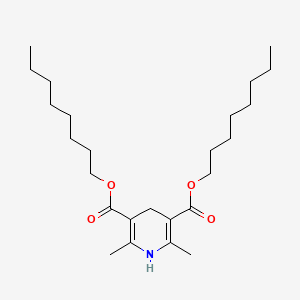
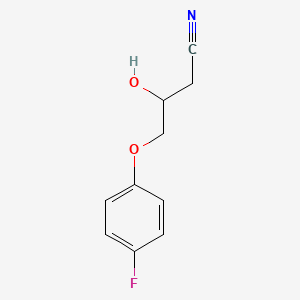
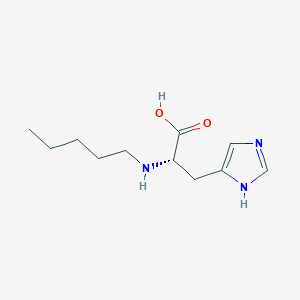
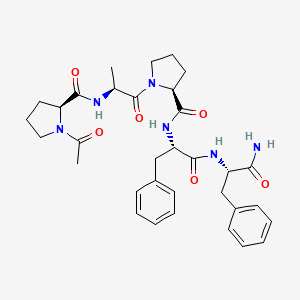
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)

![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

